1-(2-Bromopropanoyl)indoline
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Overview
Description
1-(2-Bromopropanoyl)indoline is a chemical compound with the molecular formula C11H12BrNO and a molecular weight of 254.12 g/mol . It is primarily used in research settings, particularly in the field of proteomics. The compound is characterized by the presence of an indoline ring system, which is a common structural motif in many biologically active molecules.
Mechanism of Action
Target of Action
This compound is a biochemical used for proteomics research
Biochemical Pathways
Indole derivatives, which include 1-(2-bromopropanoyl)indoline, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Biochemical Analysis
Biochemical Properties
1-(2-Bromopropanoyl)indoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes leads to the dehydrogenation of this compound, forming reactive intermediates that can further interact with other biomolecules . Additionally, this compound can bind to proteins, influencing their structure and function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities . These effects are mediated through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and apoptosis . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their activity . These interactions lead to downstream effects on cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under refrigerated conditions . Over extended periods, it may undergo degradation, leading to the formation of by-products that can affect its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes phase I metabolic reactions, including oxidation and dehydrogenation, leading to the formation of reactive intermediates . These intermediates can further participate in phase II metabolic reactions, such as conjugation with glucuronic acid or glutathione, facilitating their excretion from the body . The interactions with metabolic enzymes and cofactors influence the compound’s metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its effects . The subcellular localization of this compound can influence its activity, stability, and interactions with other cellular components .
Preparation Methods
The synthesis of 1-(2-Bromopropanoyl)indoline typically involves the bromination of 1-(2,3-dihydro-1H-indol-1-yl)-1-propanone. This reaction can be carried out using various brominating agents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the bromination process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Bromopropanoyl)indoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield de-brominated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromopropanoyl)indoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving protein interactions and modifications.
Medicine: Research into potential therapeutic applications, particularly in the development of new drugs, often involves this compound.
Industry: It finds use in the production of fine chemicals and as a building block in the synthesis of various industrial products
Comparison with Similar Compounds
1-(2-Bromopropanoyl)indoline can be compared with other indoline derivatives, such as:
1-(2-Chloropropanoyl)indoline: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(2-Iodopropanoyl)indoline: Contains an iodine atom, which can affect the compound’s chemical properties and interactions.
1-(2-Fluoropropanoyl)indoline: The presence of a fluorine atom can significantly alter the compound’s pharmacokinetic properties
Properties
IUPAC Name |
2-bromo-1-(2,3-dihydroindol-1-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8(12)11(14)13-7-6-9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOPTJBTNXNTCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.